molecular formula C20H13NO5S B15009291 (2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B15009291
M. Wt: 379.4 g/mol
InChI Key: CJNARFWTZFZHOB-ODLFYWEKSA-N
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Description

(2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a benzothiophene core with a furan ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-acetylfuran in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with 2-mercaptobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Uniqueness

The uniqueness of (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings

Properties

Molecular Formula

C20H13NO5S

Molecular Weight

379.4 g/mol

IUPAC Name

(2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C20H13NO5S/c1-25-16-8-6-12(21(23)24)10-15(16)17-9-7-13(26-17)11-19-20(22)14-4-2-3-5-18(14)27-19/h2-11H,1H3/b19-11-

InChI Key

CJNARFWTZFZHOB-ODLFYWEKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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